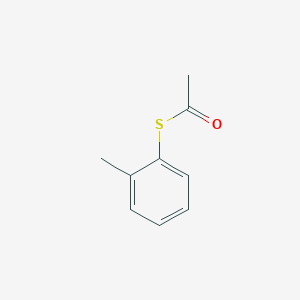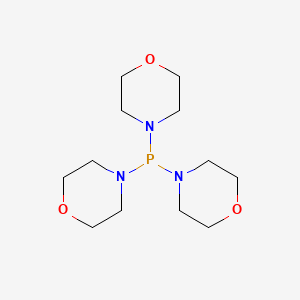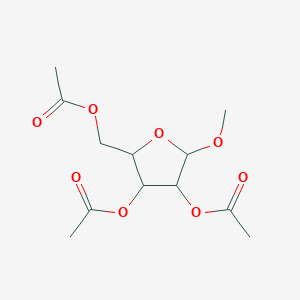
2-(2-Naphthyl)-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
The compound “2-(2-Naphthyl)-1H-indole-3-carbaldehyde” is a complex organic molecule. It likely contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a naphthyl group, which is a polycyclic aromatic hydrocarbon .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, 2-naphthol can be produced by a two-step process that begins with the sulfonation of naphthalene in sulfuric acid .Applications De Recherche Scientifique
Divergent Reactions for Indole Derivatives Synthesis
Research highlights the use of Brønsted acid-mediated divergent reactions involving Betti bases with indoles to efficiently synthesize important indole derivatives such as 3-(α,α-diarylmethyl)indoles and chromeno[2,3-b]indoles. This method does not require metal catalysts, using instead inexpensive reagents like p-toluenesulfonic acid monohydrate and molecular iodine, emphasizing a cost-effective approach to complex organic compounds (Deb et al., 2016).
Gold-Catalyzed Cycloisomerizations
Another study discusses the gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols to 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. This method stands out for its operational simplicity and high efficiency across a variety of substrates, demonstrating the versatility of gold catalysis in organic synthesis (Kothandaraman et al., 2011).
Sensor Development with 2-Hydroxy-1-naphthaldehyde
2-Hydroxy-1-naphthaldehyde serves as a versatile building block for the development of sensors in supramolecular chemistry and molecular recognition. Its functional groups act as sites for hydrogen bonding, enabling the creation of sensors for various cations and anions, along with applications in detecting toxic species and nerve agents (Das & Goswami, 2017).
Schiff Bases and Metal Complexes
The role of 2-hydroxynaphthalene-1-carbaldehyde in the formation of Schiff bases and their metal complexes is another significant application. These Schiff bases, derived from 2-hydroxynaphthalene-1-carbaldehyde, play a critical role in the development of commercially useful compounds, highlighting the chemical's importance in material science and coordination chemistry (Maher, 2018).
Harmonic Generation and Ferroelectric Properties
The synthesis and structural analysis of noncentrosymmetric organic solids from 2-naphthol derivatives, which exhibit strong second harmonic generation (SHG) response and potential ferroelectric behavior, underline the utility of these compounds in materials science, especially for optical applications (Zhao et al., 2004).
Propriétés
IUPAC Name |
2-naphthalen-2-yl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c21-12-17-16-7-3-4-8-18(16)20-19(17)15-10-9-13-5-1-2-6-14(13)11-15/h1-12,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOWXBVNBZTDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C4=CC=CC=C4N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347570 | |
| Record name | 2-(2-Naphthyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94210-62-5 | |
| Record name | 2-(2-Naphthyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




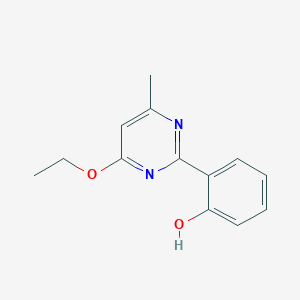

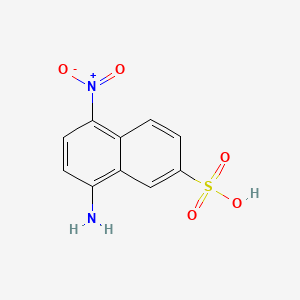



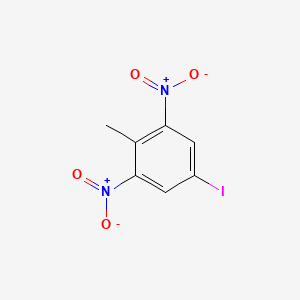

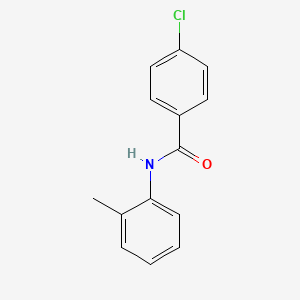
![2-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1605888.png)
